N-(3-(1H-imidazol-1-yl)propyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Description
N-(3-(1H-imidazol-1-yl)propyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C22H24N6O3S2 and its molecular weight is 484.59. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis and Structural Characterization : This compound's synthesis and structural characterization are fundamental aspects of its research applications. For instance, studies like the one by Prabhuswamy et al. (2016) focus on synthesizing related compounds and determining their crystal structure through X-ray diffraction studies (Prabhuswamy, Kumara, Pavithra, Kumar, & Lokanath, 2016). Such studies lay the groundwork for understanding the physical and chemical properties of these compounds.
Pharmacological Potential
- Glycine Transporter 1 Inhibition : Yamamoto et al. (2016) identified related compounds as potent and orally available glycine transporter 1 (GlyT1) inhibitors, which could have implications in neurological research and drug development (Yamamoto, Ohta, Abe, Kambe, Tsukiyama, Kawakita, Moriya, & Yasuhara, 2016).
- Antimicrobial Activity : Shah et al. (2008) reported on pyrazoline derivatives containing imidazo pyridines moiety, demonstrating their potential antimicrobial activity, which indicates a possible application in developing new antimicrobial agents (Shah, Kansagara, Godhasra, & Patel, 2008).
Chemical and Molecular Interactions
- Molecular Docking Studies : Research like that of Katariya, Vennapu, and Shah (2021) involves molecular docking studies of compounds with a similar structural framework, which is crucial in drug design and understanding molecular interactions (Katariya, Vennapu, & Shah, 2021).
- Enzyme Inhibitory Activities : The study by Cetin, Türkan, Bursal, and Murahari (2021) on derivatives of a similar compound structure investigated their enzyme inhibitory activities, which could have implications in pharmacology and biochemistry (Cetin, Türkan, Bursal, & Murahari, 2021).
Properties
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-N-(3-imidazol-1-ylpropyl)-3-methyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O3S2/c1-15-20-17(22(29)24-6-3-8-27-9-7-23-14-27)12-18(19-4-2-10-32-19)25-21(20)28(26-15)16-5-11-33(30,31)13-16/h2,4,7,9-10,12,14,16H,3,5-6,8,11,13H2,1H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBPMAFVLQSRJTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(=O)NCCCN4C=CN=C4)C5CCS(=O)(=O)C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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